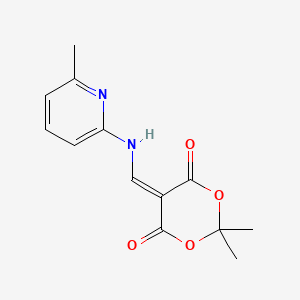
2-(4-Phenoxyphenyl)piperidine hydrochloride
Übersicht
Beschreibung
2-(4-Phenoxyphenyl)piperidine hydrochloride, also known as PP-HCl, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its diverse range of applications.
Wirkmechanismus
The mechanism of action of 2-(4-Phenoxyphenyl)piperidine hydrochloride is not fully understood. However, it has been reported that 2-(4-Phenoxyphenyl)piperidine hydrochloride acts as a dopamine D2 receptor antagonist. This means that it blocks the binding of dopamine to the D2 receptor, which results in a decrease in dopamine neurotransmission. This mechanism of action has been implicated in the treatment of various disorders, such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
2-(4-Phenoxyphenyl)piperidine hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-Phenoxyphenyl)piperidine hydrochloride has been shown to decrease dopamine neurotransmission, which results in a decrease in locomotor activity. 2-(4-Phenoxyphenyl)piperidine hydrochloride has also been shown to increase prolactin secretion, which is consistent with its dopamine D2 receptor antagonism. Furthermore, 2-(4-Phenoxyphenyl)piperidine hydrochloride has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Phenoxyphenyl)piperidine hydrochloride in lab experiments is its high purity and stability. 2-(4-Phenoxyphenyl)piperidine hydrochloride is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, one of the limitations of using 2-(4-Phenoxyphenyl)piperidine hydrochloride is its limited solubility in water, which can make it difficult to use in aqueous solutions. 2-(4-Phenoxyphenyl)piperidine hydrochloride is also relatively expensive compared to other piperidine derivatives.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Phenoxyphenyl)piperidine hydrochloride in scientific research. One direction is the development of new compounds based on 2-(4-Phenoxyphenyl)piperidine hydrochloride for the treatment of various disorders, such as schizophrenia and Parkinson's disease. Another direction is the development of new radiolabeled compounds for PET imaging studies. Furthermore, the mechanism of action of 2-(4-Phenoxyphenyl)piperidine hydrochloride could be further elucidated to better understand its effects on dopamine neurotransmission. Finally, the synthesis of 2-(4-Phenoxyphenyl)piperidine hydrochloride could be optimized to increase its yield and reduce its cost.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as antipsychotic drugs and analgesics. 2-(4-Phenoxyphenyl)piperidine hydrochloride has also been used as a ligand for the development of selective dopamine D2 receptor antagonists. Furthermore, 2-(4-Phenoxyphenyl)piperidine hydrochloride has been used as a precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies.
Eigenschaften
IUPAC Name |
2-(4-phenoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNOQPYFFDKKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B3406197.png)
![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)
![1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)](/img/structure/B3406212.png)

![1-[2-Amino-5-(2-aminoethyl)phenyl]-3-methylbutan-1-one dihydrochloride](/img/structure/B3406237.png)

